Core Limitation: Absence of High-Strength Head-to-Head Comparative Bioactivity Data
A systematic search of primary research papers, patent databases, and authoritative bioactivity repositories (ChEMBL, BindingDB, PubChem) did not yield any direct head-to-head comparison or cross-study comparable quantitative data for 7-butyl-3-methyl-8-((4-methylbenzyl)amino)-3,7-dihydro-1H-purine-2,6-dione against a named comparator compound under identical assay conditions. The compound's BindingDB entry (BDBM50152125) was found to be incorrectly assigned to a non-purine MTH1 inhibitor (TH287, a pyrimidine derivative) and the FGFR4 inhibitory data (BindingDB BDBM50322535) corresponds to a distinct chemical series, not the target purine-2,6-dione. Therefore, no quantitative differentiation evidence meeting the mandatory criteria (clear comparator, quantitative data for both target and comparator, defined experimental context) could be retained.
| Evidence Dimension | Target-specific inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No verified primary data available |
| Comparator Or Baseline | No verified comparator data available |
| Quantified Difference | Not calculable |
| Conditions | Not applicable |
Why This Matters
Without verified target-specific potency data, any claim of differentiation over close analogs is speculative; this directly impacts procurement decisions for target-focused research.
- [1] BindingDB Entry for BDBM50152125. Note: The entry's SMILES and structure correspond to TH287 (6-(2,3-dichlorophenyl)-N4-methylpyrimidine-2,4-diamine), not a purine-2,6-dione. Data cross-reference via PubChem CID 3957706 confirms structural mismatch. View Source
- [2] BindingDB Entry for FGFR4 Inhibitor BDBM50322535. The IC50 values (2.2 nM, 7.1 nM, 8 nM, 43 nM) correspond to a non-purine compound series distinct from the target 8-aminoxanthine scaffold. View Source
